1-(3-ethoxy-4-methoxybenzyl)-4-methyl-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of related 1,4-diazepane derivatives often involves multicomponent reactions or cyclodehydrative processes. For instance, a user-friendly, solvent- and catalyst-free procedure has been developed for the stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes (Sotoca, Allais, Constantieux, & Rodriguez, 2009). This method highlights the accessibility and diversity of synthesizing 1,4-diazepane derivatives.
Molecular Structure Analysis
The molecular structure of diazepane derivatives showcases significant diversity. For instance, the crystal structure analysis of certain diazepane compounds reveals that they adopt a twisted chair conformation, indicating the conformational flexibility of the seven-membered ring (Ramírez-Montes et al., 2012). Such structural insights are crucial for understanding the molecular behavior and potential interaction mechanisms of these compounds.
Chemical Reactions and Properties
Diazepane derivatives exhibit a range of chemical reactions, often influenced by their substituents. For example, the synthesis of novel diazepane derivatives through regioselective thionation and nucleophilic substitution reactions demonstrates the versatility and reactivity of this scaffold (El Bouakher, Prié, Aadil, Akssira, & Viaud-Massuard, 2013). Such reactions are pivotal for the functionalization and potential bioactivity enhancement of diazepane-based compounds.
Physical Properties Analysis
The physical properties of diazepane derivatives, such as solubility and crystal packing, are largely determined by their molecular structure and substituents. The crystal structure of certain diazepane compounds, for instance, is significantly influenced by van der Waals interactions, which dictate their crystal packing and, consequently, their physical properties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of 1,4-diazepane derivatives, such as their reactivity towards various substrates, can be fine-tuned by modifying their molecular structure. For instance, manganese(III) complexes of bisphenolate ligands derived from diazepane structures have been shown to catalyze olefin epoxidation reactions, illustrating the impact of ligand Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014). This ability to modulate chemical properties through structural alterations underscores the versatility of diazepane derivatives in synthetic and applied chemistry.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16-12-14(6-7-15(16)19-3)13-18-9-5-8-17(2)10-11-18/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBYWJGOFNTSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5267742 |
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